molecular formula C11H9ClF3N3O B2828362 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 2176069-19-3

2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Cat. No.: B2828362
CAS No.: 2176069-19-3
M. Wt: 291.66
InChI Key: CKPJEFSZEAOCOR-UHFFFAOYSA-N
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Description

2-{1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a triazole-based compound featuring a 2-chloro-5-(trifluoromethyl)phenyl substituent at the 1-position of the triazole ring and a hydroxethyl (-CH₂CH₂OH) group at the 4-position.

Properties

IUPAC Name

2-[1-[2-chloro-5-(trifluoromethyl)phenyl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O/c12-9-2-1-7(11(13,14)15)5-10(9)18-6-8(3-4-19)16-17-18/h1-2,5-6,19H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPJEFSZEAOCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N2C=C(N=N2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol typically involves the formation of the triazole ring followed by the introduction of the chlorinated and trifluoromethylated phenyl group. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often require the presence of a copper catalyst and are carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

1-(1-(3-(Trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol ()
  • Structure : Differs in the substitution pattern: the phenyl group is replaced by a benzyl group with a 3-CF₃ substituent.
  • The ethanol group at the triazole’s 4-position is retained.
  • Applications : Marketed as a fluorinated compound by CymitQuimica, suggesting uses in drug discovery or material science .
1-(2-Chloro-5-nitrophenyl)-1-phenyl-2-(4-(4-trifluoromethylphenyl)-1,2,3-triazol-1-yl)ethanol (Compound 14, )
  • Structure: Features a nitro (NO₂) group at the 5-position of the phenyl ring and an additional phenyl group.
  • Impact: The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitutions compared to the target compound’s chloro-CF₃ phenyl group. The melting point (106°C) and IR data (νmax 3253, 1527 cm⁻¹) indicate strong hydrogen bonding due to the ethanol moiety .
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one ()
  • Structure: Replaces the hydroxethyl group with a trifluoroethanone (-COCF₃) and substitutes the phenyl ring with 3-Cl and 4-CH₃ groups.
  • The methyl group enhances lipophilicity .

Physicochemical Properties

Compound Molecular Weight Key Substituents Melting Point Solubility Traits
Target Compound ~293.67* 2-Cl, 5-CF₃ phenyl; -CH₂CH₂OH Not reported Moderate (polar ethanol group)
1-(1-(3-CF₃ benzyl)-triazol-4-yl)ethanol ~287.23 3-CF₃ benzyl; -CH₂CH₂OH Not reported Similar to target
Compound 14 () ~468.84 5-NO₂, 4-CF₃ phenyl; -CH₂CH₂OH 106°C Lower due to nitro group
1-[1-(3-Cl-4-CH₃ phenyl)-triazol-4-yl]-COCF₃ 289.64 3-Cl, 4-CH₃ phenyl; -COCF₃ Not reported Low (ketone vs. alcohol)

*Calculated based on formula C₁₀H₈ClF₃N₃O.

Q & A

Basic: What are the key synthetic routes for 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to form the triazole core. A general protocol includes:

  • Step 1 : Preparation of the azide precursor (e.g., 2-chloro-5-(trifluoromethyl)phenyl azide) via diazotization.
  • Step 2 : Reaction with propargyl alcohol derivatives under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) in a polar solvent (e.g., DMF/H₂O) at 60–80°C for 12–24 hours .
  • Optimization : Adjusting solvent polarity, catalyst loading, and temperature improves yield. For example, PEG-400 as a solvent enhances regioselectivity, while Bleaching Earth Clay (pH 12.5) can act as a heterogeneous catalyst for byproduct suppression .

Basic: How can structural characterization of this compound be performed using spectroscopic methods?

Key techniques include:

  • IR Spectroscopy : Look for O–H stretch (~3200–3500 cm⁻¹), triazole C=N (1520–1600 cm⁻¹), and C–F stretches (1100–1250 cm⁻¹) .
  • ¹H NMR : Peaks at δ 4.8–5.2 ppm (triazole-CH₂-OH), δ 7.5–8.2 ppm (aromatic protons from chloro-trifluoromethylphenyl), and δ 2.5–3.5 ppm (ethanol CH₂) .
  • ¹³C NMR : Signals at ~145–150 ppm (triazole carbons) and 120–125 ppm (CF₃ group) confirm the structure .

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